molecular formula C6H6BrClN2 B1400582 (5-Bromo-2-chlorophenyl)hydrazine CAS No. 98141-96-9

(5-Bromo-2-chlorophenyl)hydrazine

Cat. No. B1400582
CAS RN: 98141-96-9
M. Wt: 221.48 g/mol
InChI Key: ATAKTPBQJCJKCX-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrClN2 . It is also known as “(5-bromo-2-chlorophenyl)hydrazine hydrochloride” with a CAS Number of 1067197-15-2 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of hydrazide-hydrazone derivatives, which include “(5-Bromo-2-chlorophenyl)hydrazine”, has been reported in several studies . These studies focus on the design, synthesis, and biological evaluation of Schiff base derivatives from 2-bromo-2-(2-chlorophenyl) acetic acid, particularly hydrazone compounds .


Physical And Chemical Properties Analysis

“(5-Bromo-2-chlorophenyl)hydrazine” is a powder that is stored at room temperature . The compound’s exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Material Chemistry

(5-Bromo-2-chlorophenyl)hydrazine serves as a key intermediate in the synthesis of various organic compounds. Its reactivity with different agents results in the formation of diverse molecular structures. For instance, the compound has been used in the synthesis of various arylidene-hydrazinyl-thiazolines, demonstrating its versatile role in the formation of complex organic molecules (Ramadan, 2019). Additionally, it has been employed in the formation of 6-aryl-4-(3'-chlorophenyl)-3-oxo-2,3a,4,5-tetrahydro-1H-indazoles, which have shown potential in anticancer, antitubercular, and antimicrobial applications (Popat et al., 2003).

Analytical Chemistry

In analytical chemistry, derivatives of (5-Bromo-2-chlorophenyl)hydrazine have been explored for their potential in environmental monitoring and pollution control. For instance, research has been conducted on the determination of hydrazine and 4-chlorophenol as major water pollutants using nanostructure-amplified sensors, highlighting the importance of these compounds in environmental analysis and their role in safeguarding human health (Tahernejad-Javazmi et al., 2018).

Molecular Structure and Material Properties

Research has also delved into the molecular structure and material properties of compounds derived from (5-Bromo-2-chlorophenyl)hydrazine. For example, studies on the crystal structures, optical limiting properties, and DFT calculations of thiophene-2-aldazine Schiff base derivatives have been conducted, showcasing the compound's potential in material science and optical applications (Ghazzali et al., 2007).

Biological Activities and Medicinal Chemistry

In the realm of medicinal chemistry, (5-Bromo-2-chlorophenyl)hydrazine derivatives have been synthesized and assessed for various biological activities. For instance, research into the synthesis, characterization, and biological assessment of a novel hydrazone compound as a potential anticancer agent and enzyme inhibitor exemplifies the compound's significance in drug development and therapeutic applications (Noma et al., 2020).

Safety And Hazards

“(5-Bromo-2-chlorophenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful in contact with skin or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The future directions for the study of “(5-Bromo-2-chlorophenyl)hydrazine” and its derivatives could involve further exploration of their biological activities. For instance, pyrazole derivatives, which include hydrazide-hydrazone compounds, have been studied for their potential pharmacological activities . Additionally, the synthesis methods could be optimized, and new synthetic routes could be explored .

properties

IUPAC Name

(5-bromo-2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAKTPBQJCJKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Liu, FY Li, JY Dong, YX Li, XL Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel anthranilic diamides derivatives (7a–s) containing halogen, trifluoromethyl group and cyano group were designed, synthesized, and characterized by melting point, 1 H …
Number of citations: 22 www.sciencedirect.com

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